2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile
Description
2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile (IUPAC name: (1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile) is a bicyclic organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . Its structure features a cyclohexane ring substituted with a methyl group at position 2, a ketone at position 3, a prop-1-en-2-yl (isopropenyl) group at position 5, and a nitrile group at position 1 (Figure 1). The stereochemistry is defined as (1S,2S,5S), which influences its spatial arrangement and reactivity .
Crystal Structure:
The compound crystallizes in the orthorhombic system with space group P2₁2₁2₁ and unit cell parameters:
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H15NO/c1-7(2)9-4-10(6-12)8(3)11(13)5-9/h8-10H,1,4-5H2,2-3H3 |
InChI Key |
VRUMBVSOGMYXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(CC1=O)C(=C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Overview
This method involves the Michael addition of (S)-(+)-carvone to sodium cyanide, catalyzed within ionic liquids, producing the target compound with high stereoselectivity. The process was elucidated through crystallographic studies, confirming the stereochemistry and conformation of the cyclohexanone ring.
Procedure
- Reactants: (S)-(+)-Carvone and sodium cyanide
- Medium: Ionic liquid [TMG][LAC]
- Conditions: Stirring at 60°C for 12 hours
- Work-up: Quenching with water, extraction with ethyl acetate, washing with dilute HCl and brine, followed by flash chromatography
- Yield: Approximately 86% with diastereomeric ratio 86/14
Significance
This method is notable for its regio- and stereoselectivity, as well as its environmentally friendly solvent system, replacing traditional volatile organic solvents with ionic liquids, which are recyclable and non-volatile.
Data Table: Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Reactants | (S)-(+)-Carvone, Sodium cyanide |
| Solvent | Ionic liquid [TMG][LAC] |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 86% |
| Diastereomeric Ratio | 86:14 |
Oxidation Routes for Cyclohexanone Derivatives
The synthesis of the target compound involves oxidation of intermediates, with three primary methods documented:
Oxidation with Sodium Hypochlorite (NaClO)
- Procedure: In situ generation of the nitrile derivative, followed by oxidation with sodium hypochlorite at 45-50°C.
- Reaction Conditions: Reflux in methanol, with subsequent extraction and distillation.
- Yield: Approximately 92%
- Environmental Aspect: Utilizes inexpensive, environmentally benign oxidants, with solvent recycling potential.
Oxidation with Hydrogen Peroxide and Ammonia
- Procedure: Copper(II) chloride dihydrate catalyzes the oxidation in methanol, with hydrogen peroxide and aqueous ammonia as oxidants.
- Conditions: 40-45°C, pH maintained between 8-9.
- Yield: 91%
- Environmental Aspect: Uses green oxidants, minimal hazardous waste.
Oxidation with Oxygen Bubbling
- Procedure: Oxygen is bubbled through the reaction mixture containing copper catalyst, maintaining pH at 8-9.
- Conditions: 45-50°C, reaction time of 10 hours.
- Yield: 89%
- Environmental Aspect: Utilizes atmospheric oxygen, a sustainable oxidant.
Data Table: Oxidation Methods Comparison
| Method | Oxidant | Temperature (°C) | Reaction Time | Yield (%) | Environmental Notes |
|---|---|---|---|---|---|
| Sodium Hypochlorite | NaClO | 45-50 | 4 hours | 92 | Cost-effective, recyclable solvent |
| Hydrogen Peroxide | H₂O₂ + NH₃ | 40-45 | 4 hours | 91 | Green oxidant, minimal waste |
| Oxygen Bubbling | O₂ | 45-50 | 10 hours | 89 | Sustainable, uses atmospheric oxygen |
Industrial and Green Chemistry Considerations
Recent advances emphasize sustainable synthesis:
- One-pot procedures reduce waste and improve atom economy.
- Recycling solvents such as methanol and cyclohexane.
- Use of benign oxidants (sodium hypochlorite, hydrogen peroxide, atmospheric oxygen).
- High yields (>90%) with minimal by-products.
Research Data Summary
| Aspect | Findings |
|---|---|
| Atom Economy | High, due to one-pot processes |
| Waste Generation | Minimal, mainly water, nitrogen, and recycled solvents |
| Environmental Impact | Low, compliant with green chemistry principles |
| Industrial Feasibility | Proven scalable with high yield and recyclability |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile
- Molecular Formula: C₁₅H₁₇NO
- Substituents : A 4-methylphenyl group replaces the isopropenyl group at position 3.
- Key Differences: Increased molecular weight (215.3 g/mol vs. 177.24 g/mol) due to the aromatic substituent. No stereochemical data provided in the evidence .
Compound B : 5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile
- Molecular Formula : C₁₅H₁₃N₂O₃
- Substituents : A pyridine ring replaces the cyclohexane backbone, with a 2-hydroxybenzoyl group at position 5 and an isopropyl group at position 1.
- Key Differences :
Crystallography :
| Parameter | Target Compound | Compound A |
|---|---|---|
| Crystal System | Orthorhombic | Not Reported |
| Space Group | P2₁2₁2₁ | Not Reported |
| Unit Cell Volume (ų) | 1109.1 | Not Reported |
Biological Activity
2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile, also known as (5R)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile, is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a cyclohexanone ring and multiple stereocenters, contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 177.24 g/mol. The compound features:
- A cyclohexanone ring
- Three defined stereocenters
- An exocyclic double bond
This structural arrangement is crucial for its interaction with biological systems.
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 177.24 g/mol |
| Stereocenters | 3 |
| Functional Groups | Ketone, Nitrile |
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The presence of the cyclohexanone moiety enhances its ability to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests it may possess anti-inflammatory properties . Preliminary studies indicate that it could inhibit key inflammatory pathways, although detailed mechanisms remain to be elucidated. Its potential to modulate cytokine release makes it a candidate for further research in inflammatory diseases .
Anticancer Potential
Emerging studies have begun to explore the anticancer potential of this compound. Initial findings suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The interaction of the compound with specific proteins involved in cancer cell proliferation is currently under investigation .
Study on Antimicrobial Activity
In a study conducted by researchers at the University of Vigo, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antimicrobial agent .
In Vitro Analysis of Anti-inflammatory Effects
A recent in vitro study assessed the anti-inflammatory effects of the compound using human cell lines. It was found to reduce the production of pro-inflammatory cytokines by up to 50% when compared to control groups. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of this compound is believed to stem from its ability to interact with various biomolecules:
- Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, causing disruption.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Protein Interaction : Studies show potential binding with proteins related to inflammation and cancer progression .
Q & A
Q. What are the limitations of SHELX refinement for high-disorder structures of this compound?
- Answer : SHELXL struggles with severe disorder (e.g., prop-1-en-2-yl group rotation). Mitigate this by: (i) Collecting high-resolution data (<1.0 Å) to resolve electron density. (ii) Applying restraints (e.g., DFIX, SIMU) to bond lengths and thermal parameters. (iii) Using twin refinement (TWIN command) for non-merohedral twinning .
Q. How to design SAR studies for derivatives targeting enzymatic inhibition?
- Answer : Prioritize substituents at C1 (nitrile) and C5 (prop-1-en-2-yl) for diversification. Use parallel synthesis (e.g., 96-well plates) to generate analogs. Test inhibition against target enzymes (e.g., cytochrome P450) via fluorescence-based assays. Correlate activity with steric/electronic parameters (e.g., Hammett σ values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
